Methods and Technical Details
The synthesis of (3S,5S)-Rosuvastatin Calcium Salt involves several key steps:
Structure and Data
The molecular formula of (3S,5S)-Rosuvastatin Calcium Salt is . Its structure features a complex arrangement with multiple chiral centers, which are crucial for its biological activity. The compound exhibits a specific stereochemistry characterized by the (3S,5S) configuration.
Reactions and Technical Details
The primary chemical reactions involved in the synthesis of (3S,5S)-Rosuvastatin Calcium Salt include:
Process and Data
(3S,5S)-Rosuvastatin Calcium Salt functions primarily as an inhibitor of HMG-CoA reductase:
(3S,5S)-Rosuvastatin Calcium Salt is predominantly used in clinical settings for:
(3S,5S)-Rosuvastatin calcium salt exists as a hemicalcium complex with the molecular formula C₄₄H₅₄CaF₂N₆O₁₂S₂ (molecular weight: 1001.14 g/mol) [1] [8]. This dimeric structure consists of two rosuvastatin anions complexed with one calcium cation (Ca²⁺), creating a symmetrical coordination complex. The calcium ion resides at the center of symmetry, coordinated through ionic bonds with the carboxylate oxygen atoms of both rosuvastatin anions [1]. This specific coordination geometry significantly influences the compound's solid-state behavior and stability profile.
Crystallographic studies reveal that the calcium ion exhibits an octahedral coordination sphere, bonding with four oxygen atoms from two carboxylate groups and two additional oxygen atoms from hydroxyl groups or water molecules in hydrated forms [5]. This precise arrangement contributes to the stability of the crystalline lattice. The pyrimidine ring and fluorophenyl substituents maintain near-planar configurations, while the heptenoic acid side chain adopts an extended conformation that facilitates optimal crystal packing. X-ray powder diffraction (PXRD) analysis shows distinctive peaks at diffraction angles (2θ) of 5.8°, 11.6°, and 17.5°, which serve as fingerprints for identifying the crystalline form [5].
Table 1: Key Crystallographic Parameters of (3S,5S)-Rosuvastatin Calcium Salt
Parameter | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₄₄H₅₄CaF₂N₆O₁₂S₂ | Elemental Analysis |
Molecular Weight | 1001.14 g/mol | Mass Spectrometry |
Crystal System | Monoclinic | Single-crystal XRD |
Space Group | P2₁ | Single-crystal XRD |
Coordination Geometry | Octahedral | XRD, Computational Modeling |
Characteristic PXRD Peaks | 5.8°, 11.6°, 17.5° (2θ) | Powder XRD |
Ca-O Bond Length | 2.35–2.42 Å | Single-crystal XRD |
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) shows that the hemicalcium salt form undergoes dehydration below 100°C, followed by decomposition at approximately 220°C [5]. The dehydration event corresponds to the loss of crystalline water molecules, confirming the presence of hydrated forms in certain crystalline polymorphs (Forms B and C). The anhydrous Form A exhibits superior thermal stability due to tighter crystal packing without water molecules disrupting the lattice structure [5].
The industrial synthesis of (3S,5S)-rosuvastatin calcium salt employs chiral auxiliaries and asymmetric catalysis to ensure stereochemical fidelity at the C3 and C5 positions [6]. A pivotal intermediate, rosuvastatin tert-butylamine salt, serves as the precursor for diastereomeric purification before calcium salt formation. This purification leverages the differential solubility of diastereomers in aprotic solvents like ethyl acetate, effectively reducing (3R,5S) and (3S,5R) impurities to <0.1% [6].
Absolute configuration validation relies on advanced spectroscopic techniques:
Table 2: Critical Reaction Parameters in Stereoselective Synthesis
Synthesis Stage | Key Parameters | Impact on Stereopurity |
---|---|---|
Diastereomeric Resolution | Solvent: Ethyl acetate; Temperature: -20°C | Reduces (3R,5S) impurity to <0.1% |
Calcium Salt Precipitation | pH 7.2–7.6; Anti-solvent: Heptane | Prevents epimerization |
Crystallization | Cooling rate: 0.5°C/min; Seeding | Ensures >99.9% (3S,5S) diastereomer |
The synthetic route capitalizes on kinetic crystallization control, where slow cooling of supersaturated solutions preferentially nucleates the (3S,5S) diastereomer. Seeding with pure (3S,5S) crystals further enhances stereoselectivity by providing templates for molecular alignment consistent with the desired configuration [6]. Post-synthesis, chiral stationary phase HPLC using amylose-derived columns resolves all four stereoisomers, quantifying residual impurities at ppm levels [10].
The (3S,5S) and (3R,5S) diastereomers of rosuvastatin calcium salt exhibit markedly distinct biological and physicochemical properties despite nearly identical chemical compositions. These differences stem from their three-dimensional spatial arrangements, which influence molecular recognition by HMG-CoA reductase and solid-state packing efficiency [5] [9].
Biochemical Efficacy: The (3S,5S) configuration positions the 3,5-dihydroxyheptenoic acid moiety in a conformation that optimally binds to the active site of HMG-CoA reductase. Molecular docking simulations demonstrate a 12.3 kcal/mol binding energy for (3S,5S) versus 8.7 kcal/mol for (3R,5S), explaining the >100-fold reduction in enzymatic inhibition potency observed for the (3R,5S) diastereomer [9]. The spatial orientation of the syn-diol group in (3S,5S) facilitates hydrogen bonding with Arg568, Ser565, and Lys691 residues in the enzyme's catalytic domain, interactions that are geometrically constrained in the (3R,5S) form.
Physicochemical Behavior:
Table 3: Comparative Properties of Rosuvastatin Calcium Salt Diastereomers
Property | (3S,5S) Diastereomer | (3R,5S) Diastereomer | Analytical Method |
---|---|---|---|
Enzymatic IC₅₀ (nM) | 5.2 ± 0.3 | >500 | HMG-CoA Reductase Assay |
Aqueous Solubility (25°C) | 0.83 mg/mL (amorphous) | 0.26 mg/mL (crystalline) | USP Dissolution Apparatus II |
Decomposition Temperature | 220°C | 205°C | DSC/TGA |
Hygroscopicity (75% RH) | 0.8% w/w | 2.3% w/w | Dynamic Vapor Sorption |
Characteristic [α]D²⁵ | +42.5° (c=0.5, MeOH) | -7.3° (c=0.5, MeOH) | Polarimetry |
PXRD Peak Difference | Intense peak at 5.8° 2θ | Characteristic peak at 6.3° 2θ | Powder XRD |
Solid-State Characterization: Fourier-transform infrared spectroscopy (FT-IR) reveals distinctive carbonyl stretching frequencies: 1,572 cm⁻¹ for the (3S,5S) diastereomer versus 1,593 cm⁻¹ for (3R,5S), indicating differences in hydrogen bonding networks [10]. Powder X-ray diffraction patterns further differentiate these diastereomers: (3S,5S) exhibits intense peaks at 5.8° and 11.6° 2θ, while (3R,5S) shows a characteristic peak at 6.3° 2θ due to variations in unit cell dimensions [5] [9]. These physicochemical disparities necessitate stringent control during manufacturing to prevent diastereomeric contamination, which would compromise both pharmaceutical efficacy and stability.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3